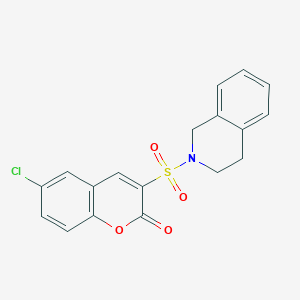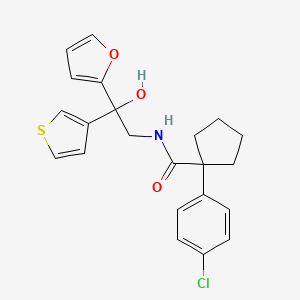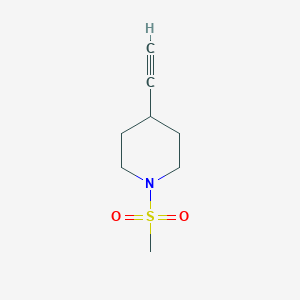
6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one” is an EP300/CBP modulator . EP300/CBP are extensively expressed lysine residue acetyltransferases that are capable of transferring acetyl groups from acetyl-CoA to e-N-acetyl lysine to acetylate conserved lysine residues in histones . EP300/CBP is also capable of acetylating non-histone proteins and, together with transcription factors, forming transcription complexes as transcriptional coactivators to regulate gene expression .
Synthesis Analysis
The synthesis of this compound involves the use of 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline . To a solution of this compound in DCM, TEA and Boc 2 O are added. The mixture is stirred at 25° C. for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group and a 2H-chromen-2-one group, both of which are attached to a 6-chloro group .Scientific Research Applications
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A study by Ansari & Khan (2017) describes the preparation of novel compounds related to 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one as potential antimicrobial agents.
Synthesis of Novel Compounds
- Synthesis of Dopamine D1 Receptor Agonists : In research by Cueva et al. (2006), a new compound structurally similar to this compound was synthesized, showcasing potential as a dopamine D1 receptor full agonist.
Antimalarial Activity
- Synthesis of Antimalarial Compounds : A study conducted by Parthiban et al. (2015) involved synthesizing chloroquinoline-4H-chromene conjugates with significant antimalarial activity against Plasmodium falciparum strains.
Anticancer Properties
- Cancer Therapy Applications : Research by Solomon & Lee (2009) indicates that chloroquine and its analogs, which include compounds like this compound, show promise as effective and safe enhancers in cancer therapies.
Chemical Synthesis Techniques
- Innovative Synthesis Methods : The work of Muramatsu et al. (2013) demonstrates a new methodology for the sp3 C-H bond arylation of tetrahydroisoquinolines, a process relevant to compounds like this compound.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSDMCHRKCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)
![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)
![1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one](/img/structure/B2934909.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)


![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)
